L-Threoninol
Overview
Description
L-Threoninol, also known as (2R,3R)-2-Amino-1,3-butanediol, is an amino alcohol commonly used in solution phase peptide synthesis .
Synthesis Analysis
L-Threoninol is synthesized from aspartate in bacteria such as Escherichia coli . A study demonstrated the template-directed synthesis of an acyclic XNA, acyclic L-threoninol nucleic acid (L-aTNA), via chemical ligation mediated by N-cyanoimidazole .Molecular Structure Analysis
The molecular formula of L-Threoninol is C4H11NO2 .Chemical Reactions Analysis
L-Threoninol can be used as an artificial abasic nucleoside in the synthesis and modification of oligodeoxynucleotide. It can also be utilized to synthesize pyrene-L-threoninyl analogues . A study demonstrated the template-directed synthesis of an acyclic XNA, acyclic L-threoninol nucleic acid (L-aTNA), via chemical ligation mediated by N-cyanoimidazole .Physical And Chemical Properties Analysis
L-Threoninol is a solid substance with a molecular weight of 105.14 g/mol . Its optical activity is [α]20/D −4.2°, c = 1% in H2O .Scientific Research Applications
Solid-Phase Synthesis of Octreotide Analogs : L-Threoninol is used in the solid-phase synthesis of octreotide, an analogue of the hormone somatostatin, useful in therapeutics and imaging of somatostatin-positive tumors. A stepwise solid-phase synthetic protocol has been developed for octreotide using L-Threoninol (Edwards et al., 1994).
Microbial Fermentation for L-Threonine Production : L-Threoninol is a key target in metabolic engineering of Escherichia coli and Corynebacterium glutamicum for enhanced L-threonine production, which has applications in various industries (Dong et al., 2011).
Improved L-Threonine Production in E. coli : Strategies involving two-stage carbon distribution and cofactor generation in E. coli have been proposed to increase L-threonine production, highlighting the significance of L-threoninol in the process (Liu et al., 2018).
Regulation of thrABC Operon for L-Threonine Synthesis : The thrABC operon plays a crucial role in L-threonine biosynthesis in E. coli. Understanding the expression ratio of genes in this operon provides insights into improving L-threonine production, where L-threoninol is a key component (Hao et al., 2023).
Heteroduplexes of L-aTNA/RNA and SNA/RNA : L-Threoninol nucleic acid (L-aTNA) binds to RNA and DNA, which is significant in nucleic acid-based drugs, nanotechnology, biotechnology, and prebiotic chemistry research (Kamiya et al., 2020).
Hybridization Properties of L-aTNA : L-aTNA forms stable duplexes with DNA and RNA, demonstrating its importance in the study of artificial nucleic acids for potential applications in genetics and molecular biology (Murayama et al., 2015).
Recombinant Corynebacterium glutamicum for L-Threonine Production : This study focuses on genetic engineering of C. glutamicum for improved L-threonine production, highlighting the relevance of L-threoninol in the process (Lv et al., 2012).
Enhanced Threonine Production by Pediococcus pentosaceus : L-threoninol plays a role in the production of L-threonine in Pediococcus pentosaceus, a LAB identified as a potential threonine producer (Lim et al., 2019).
Biosynthesis and Regulation of L-Threonine : This review discusses the metabolic and regulatory networks responsible for L-threonine biosynthesis, where L-threoninol is a significant component (Dong et al., 2012).
Effects of Threonine Supplementation in Broilers : Studies on L-threonine supplementation in broilers for growth, immunity, and intestinal health, implicating L-threoninol's importance in animal nutrition (Chen et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R,3R)-2-aminobutane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3-,4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVQIIBPDFTEKM-QWWZWVQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30186028 | |
Record name | L-Threoninol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30186028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Threoninol | |
CAS RN |
108102-49-4, 3228-51-1 | |
Record name | rel-(2R,3R)-2-Amino-1,3-butanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108102-49-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Threoninol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003228511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Threoninol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01724 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | L-Threoninol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30186028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3228-51-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | L-THREONINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A16V466XOD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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